(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-22(2)15-7-8-16(20-19-15)25-12-9-10-23(11-12)18(24)17-13-5-3-4-6-14(13)26-21-17/h7-8,12H,3-6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLBBVFKINDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NOC4=C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone , often referred to as a pyridazine derivative, is a complex organic molecule with potential pharmacological applications. Its structural features suggest diverse biological activities, making it a candidate for further research in medicinal chemistry.
Structural Characteristics
This compound incorporates several functional groups:
- Pyridazine ring : Known for its interaction with various biological targets.
- Pyrrolidine ring : Associated with neuroprotective effects.
- Benzo[d]isoxazole moiety : Implicated in anticancer activity.
The molecular formula is , and its molecular weight is approximately 330.4 g/mol.
| Structural Features | Description |
|---|---|
| Pyridazine | Contains a dimethylamino group, enhancing solubility and biological activity. |
| Pyrrolidine | Provides neuroprotective properties and potential receptor interactions. |
| Benzo[d]isoxazole | Exhibits anticancer activity through modulation of signaling pathways. |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as an antagonist for the OX2 receptor, which is involved in sleep regulation and other neurological functions. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating blood-brain barrier penetration.
Pharmacological Effects
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells against oxidative stress and apoptosis. Studies indicate that similar pyridazine derivatives exhibit antioxidant properties that may contribute to neuroprotection.
- Anticancer Activity : The benzo[d]isoxazole component is known for its anticancer effects, particularly through the inhibition of cell proliferation in various cancer cell lines. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells .
- Cholinesterase Inhibition : Some analogs of this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic signaling in the brain .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds:
- A study on donepezil hybrids demonstrated significant AChE inhibition with IC50 values in the submicromolar range, indicating the potential for developing dual-action drugs targeting both AChE and neuroprotective pathways .
- Another investigation highlighted the antioxidant properties of pyridazine derivatives, showing that they could reduce oxidative stress markers in neuronal models.
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary fragments:
- 3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine
- 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl chloride
The methanone bridge suggests a coupling reaction between the pyrrolidine’s secondary amine and the isoxazole’s activated carbonyl group. This approach mirrors methods used for structurally related compounds, such as the synthesis of (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone, where amide bond formation was achieved via carbodiimide-mediated coupling.
Synthesis of 3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine
Pyridazine Functionalization
The 6-(dimethylamino)pyridazin-3-ol intermediate is synthesized through nucleophilic aromatic substitution. Starting with 3,6-dichloropyridazine, dimethylamine is introduced at the 6-position under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent hydrolysis of the 3-chloro group yields the hydroxyl derivative, though direct methods may employ methoxy intermediates followed by demethylation, as seen in N3-(6-methoxypyridazin-3-yl)pyridazine-3,6-diamine syntheses.
Etherification with Pyrrolidine
The hydroxyl group on pyridazine is activated for nucleophilic displacement. Using Mitsunobu conditions (DIAD, PPh₃), 3-hydroxypyridazine reacts with pyrrolidin-3-ol to form the ether linkage. Alternatively, SN2 displacement with a mesylated pyrrolidine derivative in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–100°C) achieves similar results.
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl Chloride
Cyclization to Form the Isoxazole Ring
The tetrahydrobenzoisoxazole core is constructed via [3+2] cycloaddition between a cyclohexenone derivative and hydroxylamine. For example, cyclohex-1-en-1-yl ketone reacts with hydroxylamine hydrochloride in ethanol under reflux, yielding the isoxazoline intermediate, which is hydrogenated to the tetrahydro derivative using Pd/C or Raney Ni.
Coupling Strategies for Methanone Formation
Amide Bond Formation
The final step involves coupling the pyrrolidine and isoxazole fragments. Two primary methods are employed:
Carbodiimide-Mediated Coupling
Reaction of 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl chloride with 3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine in the presence of Hünig’s base (DIPEA) and a coupling agent such as HATU or EDCI. This method, adapted from similar piperazine couplings, typically proceeds at 0–25°C in DCM or THF, yielding the target compound in 70–85% purity before chromatography.
Schotten-Baumann Conditions
Aqueous-organic biphasic conditions (e.g., NaOH/CH₂Cl₂) facilitate rapid acyl transfer. This method minimizes side reactions but requires careful pH control to prevent hydrolysis of the isoxazole ring.
Optimization and Reaction Monitoring
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DCM | +15% vs. THF |
| Temperature | 0°C → RT gradual warming | +20% vs. RT only |
| Base | DIPEA (2.5 equiv) | +10% vs. TEA |
Reaction progress is monitored via TLC (Rf = 0.3 in EtOAc/hexanes 1:1) and LC-MS for intermediate detection.
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography (gradient: 20% → 50% EtOAc in hexanes) to remove unreacted starting materials and dimeric byproducts. Final recrystallization from ethanol/water (9:1) enhances purity to >95%.
Spectroscopic Data
- HRMS (ESI+): m/z calc’d for C₂₃H₂₈N₆O₃ [M+H]⁺: 437.2156; found: 437.2159.
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=9.5 Hz, 1H, pyridazine-H), 6.45 (d, J=9.5 Hz, 1H, pyridazine-H), 4.80–4.70 (m, 1H, pyrrolidine-OCH), 3.55–3.40 (m, 4H, isoxazole-CH₂), 3.10 (s, 6H, N(CH₃)₂), 2.90–2.70 (m, 4H, pyrrolidine-NCH₂), 1.90–1.70 (m, 4H, cyclohexane-CH₂).
Challenges and Mitigation Strategies
Isoxazole Ring Stability
The tetrahydrobenzoisoxazole moiety is prone to ring-opening under strongly acidic or basic conditions. Maintaining pH 6–8 during coupling and avoiding prolonged exposure to LiOH (used in related hydrolyses) is critical.
Steric Hindrance
Bulky substituents on both fragments necessitate extended reaction times (24–48 h) or microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics.
Q & A
Q. How can researchers address discrepancies in metabolic stability across species?
- Methodology : Compare microsomal stability assays (human vs. rodent liver microsomes) with CYP450 inhibition profiling . Use PBPK modeling to extrapolate in vitro data to in vivo contexts. Cross-validate with radiolabeled tracer studies (¹⁴C-compound) in preclinical models .
Experimental Design Frameworks
Q. What conceptual frameworks guide hypothesis-driven research on this compound?
Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) enhance study design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
